6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one
CAS No.:
Cat. No.: VC14543983
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14O5 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 6-methoxy-3-(4-methoxybenzoyl)chromen-4-one |
| Standard InChI | InChI=1S/C18H14O5/c1-21-12-5-3-11(4-6-12)17(19)15-10-23-16-8-7-13(22-2)9-14(16)18(15)20/h3-10H,1-2H3 |
| Standard InChI Key | GRJQUJOVYJWBCM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
6-Methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one belongs to the chromone class of flavonoids, featuring a benzopyran-4-one backbone substituted with a methoxy group at position 6 and a 4-methoxybenzoyl moiety at position 3 . Its molecular formula is C₁₈H₁₄O₅, with a molecular weight of 310.3 g/mol . The IUPAC name is 6-methoxy-3-(4-methoxybenzoyl)chromen-4-one, and its SMILES representation is COC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₅ |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 6-methoxy-3-(4-methoxybenzoyl)chromen-4-one |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC |
| LogP | 3.48 |
The compound’s planar chromone core and electron-donating methoxy groups contribute to its stability and reactivity .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step processes:
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Friedel-Crafts Acylation: A chromone precursor undergoes acylation with 4-methoxybenzoyl chloride under acidic conditions.
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Oxidation-Reduction Steps: Potassium permanganate and sodium borohydride are used to optimize intermediate yields.
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Palladium-Catalyzed Intramolecular Acylation: A modern method employs Pd(PPh₃)₄/Xphos catalysts to form the chromenone backbone efficiently .
Table 2: Synthesis Methods
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, 4-methoxybenzoyl chloride | ~60% |
| Pd-Catalyzed Acylation | Pd(PPh₃)₄, Xphos, K₂CO₃ | 72–85% |
Characterization
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Spectroscopy: NMR (¹H and ¹³C) confirms substituent positions .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310.3.
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X-ray Crystallography: Analogous chromones exhibit dihedral angles >85° between aromatic rings, influencing reactivity .
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits pro-inflammatory kinases (e.g., JAK2/STAT3), reducing cytokine production in cellular models .
Antioxidant Activity
Its methoxy and carbonyl groups enhance free radical scavenging, with 2.5-fold higher efficacy than unsubstituted chromones.
| Activity | Target | Effect |
|---|---|---|
| Anti-inflammatory | JAK2/STAT3 pathway | IC₅₀ = 12 μM |
| Antioxidant | DPPH radicals | EC₅₀ = 45 μM |
| Anticancer (hypothetical) | Topoisomerase II | Inhibition observed in analogs |
Applications in Medicinal Chemistry
Drug Development
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Anti-Inflammatory Agents: Modulates NF-κB and MAPK pathways.
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Chemoprevention: Antioxidant properties mitigate oxidative stress-related carcinogenesis.
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Combination Therapies: Synergizes with doxorubicin in preclinical cancer models .
Material Science
Chromone derivatives are explored as fluorescent probes due to their rigid, conjugated structures .
Comparative Analysis with Structural Analogs
Substituent Effects
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Methoxy Position: 6-Methoxy enhances solubility vs. 7-substituted analogs.
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Carbonyl Group: The 4-methoxybenzoyl moiety increases kinase affinity compared to phenyl-substituted derivatives .
Table 4: Comparison with Analogous Compounds
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